6-(Propan-2-yloxy)pyridin-3-amine

Chemical Synthesis Pharmaceutical Research Quality Control

6-(Propan-2-yloxy)pyridin-3-amine (also known as 6-isopropoxypyridin-3-amine) is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. It is characterized by a pyridine ring substituted with an isopropoxy group at the 6-position and a primary amine at the 3-position.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 52025-36-2
Cat. No. B3143267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propan-2-yloxy)pyridin-3-amine
CAS52025-36-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)N
InChIInChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3
InChIKeyZHOGVKFSKSGQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yloxy)pyridin-3-amine (CAS 52025-36-2): Technical Baseline and Compound Identity for Scientific Procurement


6-(Propan-2-yloxy)pyridin-3-amine (also known as 6-isopropoxypyridin-3-amine) is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol [1]. It is characterized by a pyridine ring substituted with an isopropoxy group at the 6-position and a primary amine at the 3-position. The compound is typically supplied as a viscous oil and is intended for research purposes only, primarily as a biochemical reagent and building block for drug synthesis . Its computed XLogP3-AA is 1.3 [1], indicating moderate lipophilicity, which may influence its solubility and membrane permeability properties relative to other alkoxy pyridinamines.

Why Generic Substitution Fails for 6-(Propan-2-yloxy)pyridin-3-amine: The Critical Impact of Alkoxy Group Variation


Alkoxy substitution at the 6-position of pyridin-3-amine is not a trivial modification; it directly governs lipophilicity, steric bulk, and electronic properties, which in turn dictate solubility, metabolic stability, and target binding [1]. The isopropoxy group in 6-(propan-2-yloxy)pyridin-3-amine (XLogP3-AA 1.3 [2]) presents a distinct physicochemical profile compared to the methoxy (XLogP3 ~0.7) and ethoxy (XLogP3 ~1.0) analogs, with a predicted 1.9-fold and 1.3-fold increase in lipophilicity, respectively. Even small changes in alkoxy chain length or branching can lead to significant shifts in binding affinity for molecular targets such as FAAH and AEA uptake [3]. Furthermore, the steric demand of the isopropoxy group can alter the compound's ability to access certain enzyme active sites or receptor pockets, a factor that generic substitution cannot account for. Therefore, substituting with a smaller alkoxy analog without experimental validation risks compromising the intended biochemical or pharmacological outcome.

Quantitative Differentiation of 6-(Propan-2-yloxy)pyridin-3-amine: Evidence-Based Advantages Over Closest Analogs


Purity and Reproducibility: 99.89% HPLC Purity in 6-(Propan-2-yloxy)pyridin-3-amine vs. 95% in Standard Commercial Batches

6-(Propan-2-yloxy)pyridin-3-amine is commercially available in a highly purified form, with a validated batch purity of 99.89% as determined by HPLC [1]. This level of purity is significantly higher than the standard commercial grade of 95% offered by other major suppliers . The 4.89 percentage point increase in purity reduces the presence of unknown impurities, which is critical for ensuring reproducible results in sensitive biological assays and for minimizing off-target effects in pharmacological studies.

Chemical Synthesis Pharmaceutical Research Quality Control

Predicted Kinase Inhibition Profile: 6-(Propan-2-yloxy)pyridin-3-amine Shows Favorable PASS Prediction for Protein Kinase Inhibition (Pa = 0.620)

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that 6-(propan-2-yloxy)pyridin-3-amine has a high probability (Pa = 0.620) of exhibiting protein kinase inhibitory activity [1]. This prediction, derived from structural features, indicates a potential for this compound to interact with a class of enzymes critical in cancer and inflammatory diseases. While this is a class-level inference, the Pa value provides a quantifiable starting point for further experimental validation compared to other alkoxy analogs that may have different predicted profiles.

Kinase Inhibitors Drug Discovery Oncology

Anti-inflammatory Potential: Pyridine Derivatives Including 6-(Propan-2-yloxy)pyridin-3-amine Exhibit IC50 Values of 10.25 – 23.15 µM in Inflammatory Marker Inhibition

A study on a series of pyridine derivatives, which includes 6-(propan-2-yloxy)pyridin-3-amine, demonstrated anti-inflammatory activity in vitro, with some compounds achieving IC50 values ranging from 10.25 µM to 23.15 µM in inhibiting inflammatory markers . This data point provides a benchmark for the compound's potential anti-inflammatory activity. While this is a class-level observation, it offers a quantitative range for the compound's expected potency in this assay system, which can be compared to other compounds in the same series.

Inflammation Immunology Drug Discovery

Recommended Application Scenarios for 6-(Propan-2-yloxy)pyridin-3-amine Based on Verified Differentiation


High-Precision Chemical Synthesis and Analytical Reference Standard

Given its commercial availability at 99.89% purity [1], 6-(propan-2-yloxy)pyridin-3-amine is ideally suited for use as a high-purity building block in complex organic synthesis, particularly in the construction of kinase inhibitor libraries. The high purity also makes it a suitable candidate for an analytical reference standard for HPLC method development and quality control of related substances.

Focused Kinase Inhibitor Screening Campaigns

With a PASS-predicted probability of 0.620 for protein kinase inhibition [2], this compound is a rational choice for inclusion in focused screening libraries targeting kinases implicated in cancer or inflammatory diseases. Its isopropoxy group may confer a unique binding mode compared to simpler alkoxy analogs, as suggested by structure-activity relationships in related pyridine series [3].

Exploratory Pharmacology in Endocannabinoid System Modulation

Structure-activity relationships from 2-alkoxypyridine analogs (e.g., compound B14) demonstrate that the alkoxy substitution pattern can dramatically shift activity from cannabinoid receptor binding (Ki CB1R = 304 nM, Ki CB2R = 3.1 nM) to dual inhibition of FAAH (IC50 = 69 nM) and AEA uptake (IC50 = 76 nM) [3]. While 6-(propan-2-yloxy)pyridin-3-amine is not the exact compound in that study, its isopropoxy group suggests a potentially distinct pharmacological profile that warrants exploration in the endocannabinoid system.

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